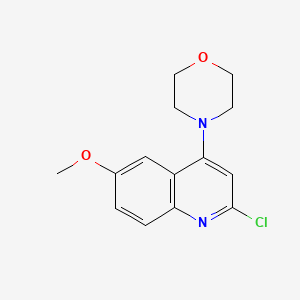

2-Chloro-6-methoxy-4-morpholinoquinoline

説明

特性

分子式 |

C14H15ClN2O2 |

|---|---|

分子量 |

278.73 g/mol |

IUPAC名 |

4-(2-chloro-6-methoxyquinolin-4-yl)morpholine |

InChI |

InChI=1S/C14H15ClN2O2/c1-18-10-2-3-12-11(8-10)13(9-14(15)16-12)17-4-6-19-7-5-17/h2-3,8-9H,4-7H2,1H3 |

InChIキー |

FWPDGEUHLCHFJY-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)N=C(C=C2N3CCOCC3)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

Key structural analogues and their substituent patterns are summarized in Table 1.

Key Observations :

- Substituent Position: The target compound’s 2-Cl, 6-OMe, and 4-morpholino arrangement distinguishes it from analogues like 4-Chloro-6,7-dimethoxyquinoline (Cl at 4, OMe at 6/7). Positional differences significantly alter electronic profiles and steric hindrance, affecting binding to biological targets.

- Morpholino vs.

- Synthesis Methods: The target compound likely employs Pd-catalyzed cross-coupling (similar to ), whereas 4-Chloro-6,7-dimethoxyquinoline uses POCl₃-mediated chlorination.

Physicochemical Properties

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline exhibits a high melting point (130–131°C), attributed to strong intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds). The target compound’s melting point is unreported but may differ due to the flexible morpholino group.

- Spectroscopic Data: 4-Chloro-6,7-dimethoxyquinoline: ¹H NMR (DMSO-d₆) shows signals for methoxy groups at δ 4.03–4.04 ppm and aromatic protons at δ 7.32–8.57 ppm. Target Compound: Expected ¹H NMR signals include a singlet for 6-OMe (~δ 3.8–4.0 ppm) and morpholino protons (~δ 3.6–3.8 ppm).

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-methoxy-4-morpholinoquinoline?

Methodological Answer: The synthesis typically involves multi-step reactions starting from quinoline precursors. For example:

- Intermediate preparation : React 4-azido-6-methoxyquinoline derivatives with propargyl alcohol to form triazole intermediates, followed by substitution with morpholine .

- Chlorination : Introduce the chloro group at the 2-position using POCl₃ or SOCl₂ under reflux conditions, as described for analogous quinoline chlorinations .

- Morpholine coupling : Utilize nucleophilic aromatic substitution (SNAr) at the 4-position with morpholine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, morpholino at C4) via characteristic shifts: methoxy (~δ 3.8–4.0 ppm), morpholino protons (~δ 3.6–3.8 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish regioisomers .

- X-ray crystallography : Resolve ambiguities in substitution sites using single-crystal analysis (e.g., SHELXL refinement ).

Q. How can the chloro group at the 2-position undergo further functionalization?

Methodological Answer: The 2-chloro substituent is reactive in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions:

- Suzuki coupling : Use Pd catalysts (e.g., [PdCl₂(dcpf)]) with arylboronic acids in dioxane/K₃PO₄ to introduce aryl groups .

- Amination : React with primary/secondary amines in DMF at 80–100°C to form 2-amino derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for morpholino substitution at the 4-position?

Methodological Answer:

- Solvent selection : DMF or acetonitrile enhances SNAr reactivity due to high polarity .

- Base screening : Test K₂CO₃ vs. Cs₂CO₃; the latter may improve yields for sterically hindered quinolines .

- Kinetic monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify side products (e.g., dechlorination) .

Q. What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

- Crystal growth : Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .

- Twinned data : Apply SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution datasets .

- Disorder modeling : Address morpholino ring disorder using PART instructions in SHELXL .

Q. How can structural modifications enhance biological activity?

Methodological Answer:

- SAR studies : Replace morpholino with piperazine or thiomorpholine to assess impact on cytotoxicity (see analogous quinoline derivatives in ).

- Bioisosteres : Substitute the methoxy group with trifluoromethoxy (improves metabolic stability) .

- Hybridization : Conjugate with triazole or oxadiazole moieties to enhance antimicrobial potency, as shown in related quinolines .

Q. How should researchers address contradictions in reaction yields reported across studies?

Methodological Answer:

- Reproducibility checks : Verify purity of starting materials (e.g., 4-chloroquinoline intermediates via GC/MS ).

- Parameter isolation : Systematically vary one variable (e.g., temperature, catalyst loading) while holding others constant .

- Meta-analysis : Compare datasets from analogous reactions (e.g., 2-chloro-6-methoxyquinoline derivatives ) to identify outlier conditions.

Q. What computational tools support the design of derivatives with improved properties?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to predict electronic effects of substituents on reactivity (e.g., Hammett σ values for chloro/methoxy groups) .

- Docking studies : Model interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina and PDB structures .

- ADMET prediction : Employ SwissADME or pkCSM to optimize pharmacokinetic profiles .

Tables

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。